molecular formula C27H31F5N4O B1649318 Giredestrant CAS No. 1953133-47-5

Giredestrant

货号 B1649318
CAS 编号: 1953133-47-5
分子量: 522.6
InChI 键: GQCXHIKRWBIQMD-AKJBCIBTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal oral selective estrogen receptor degrader (SERD) agent . It antagonizes the effects of estrogens via competitive binding to the ligand-binding-domain (LBD) of both wild-type and mutant ER with nanomolar potency . It is being studied in breast cancer, rare ovarian cancer, and endometrial cancers .


Molecular Structure Analysis

Giredestrant has a chemical formula of C27H31F5N4O and an exact mass of 522.24 . It is a non-steroidal estrogen receptor (ER) ligand .


Chemical Reactions Analysis

Giredestrant is a potent, orally bioavailable, small-molecule selective estrogen receptor antagonist and degrader (SERD) that is being developed for the treatment of patients with estrogen receptor (ER)-positive breast cancer . In vitro, giredestrant was primarily metabolized by UGT1A4 .

科研应用

Cardiac Safety and Exercise Tolerance

A phase Ia/b study of Giredestrant demonstrated no clinically relevant cardiac effects at a 100 mg dose, which is higher than the phase III dose of 30 mg. This study was pivotal in assessing the cardiac safety and exercise tolerance of Giredestrant in patients with estrogen receptor-positive, HER2-negative locally advanced/metastatic breast cancer (Neilan et al., 2022).

Chromatin Remodeling in Breast Cancer

Giredestrant induces significant chromatin remodeling in hormone receptor-positive (HR+) breast cancer models. This includes the activation of cis-regulatory elements bound by FOXA1 and GATA3. The study highlights the potential of Giredestrant to alter the chromatin landscape and thus change the transcriptional profile of cells, possibly contributing to its anti-proliferative response (Ahmed et al., 2023).

Neoadjuvant Therapy in Early Breast Cancer

Giredestrant has shown promising results as neoadjuvant therapy in postmenopausal women with estrogen receptor–positive, HER2-negative, untreated early breast cancer. This study underlined the efficacy of Giredestrant in achieving greater suppression of Ki67, a marker of cell proliferation, compared to anastrozole, highlighting its potential in early-stage breast cancer treatment (Fasching et al., 2022).

Single-Agent Activity in Advanced Breast Cancer

Giredestrant exhibits promising single-agent activity in advanced breast cancer, particularly in patients with ER-positive, HER2-negative breast cancer. This research emphasized its efficacy regardless of prior treatments and ESR1 mutation status (Jhaveri, 2021).

Preoperative Pharmacodynamic and Biologic Activity

A preoperative window-of-opportunity study of Giredestrant in postmenopausal patients with estrogen receptor-positive, HER2-negative operable breast cancer showed that Giredestrant effectively inhibits estrogen receptor signaling and cell proliferation. It was well-tolerated and exhibited consistent pharmacodynamic and biologic activity across different doses (Moore et al., 2021).

Biomarker Analyses in Advanced Breast Cancer

In the context of advanced breast cancer, giredestrant demonstrated favorable outcomes in terms of progression-free survival, clinical benefit rate, and objective response rate across various subgroups, particularly in patients with ESR1-mutated tumors. This study supports the continued investigation of Giredestrant in hormone receptor-positive breast cancer (Lim et al., 2023).

未来方向

Giredestrant has shown early evidence of safety and efficacy in the phase I, non-comparative study setting . The phase III persevERA (NCT04546009) and evERA (NCT05306340) trials are ongoing to evaluate the efficacy and safety profiles of GDC-9545 combined with palbociclib and everolimus in ER+/HER2− .

性质

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXHIKRWBIQMD-AKJBCIBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F5N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giredestrant

CAS RN

1953133-47-5
Record name Giredestrant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIREDESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giredestrant
Reactant of Route 2
Reactant of Route 2
Giredestrant
Reactant of Route 3
Giredestrant
Reactant of Route 4
Giredestrant
Reactant of Route 5
Giredestrant
Reactant of Route 6
Giredestrant

Citations

For This Compound
351
Citations
NC Turner, S Loi, HM Moore, CW Chang, J Eng-Wong… - Cancer Research, 2022 - AACR
Background A mainstay of ER+ BC treatment is to target ER activity and/or estrogen synthesis; however, during or after endocrine therapy (ET), many patients either relapse or develop …
Number of citations: 4 aacrjournals.org
J Liang, JR Zbieg, RA Blake, JH Chang… - Journal of Medicinal …, 2021 - ACS Publications
Breast cancer remains a leading cause of cancer death in women, representing a significant unmet medical need. Here, we disclose our discovery efforts culminating in a clinical …
Number of citations: 72 pubs.acs.org
A Bardia, TM Fernando, PA Fasching… - Annals of …, 2022 - annalsofoncology.org
… Giredestrant treatment also resulted in a markedly larger Ki67 decrease vs A in PgR-… giredestrant, with a trend for greater reduction in protein levels of PgR at Week 2 with giredestrant …
Number of citations: 5 www.annalsofoncology.org
PA Fasching, A Bardia, V Quiroga, YH Park, I Blancas… - 2022 - ascopubs.org
… Giredestrant was well tolerated. Here, we report the final analysis. Methods: Eligible … QD) giredestrant or 1 mg PO QD A followed by a 16-week neoadjuvant phase of QD giredestrant or …
Number of citations: 17 ascopubs.org
EL Mayer, S Tolaney, AM Brufsky, W Gradishar… - Cancer Research, 2023 - AACR
… Giredestrant is a highly potent, nonsteroidal oral selective … Combining giredestrant and everolimus may potentially … the efficacy and safety of giredestrant + everolimus vs exemestane + …
Number of citations: 1 aacrjournals.org
MM Jimenez, E Lim, MC Mac Gregor… - Annals of …, 2022 - annalsofoncology.org
… -PFS, giredestrant showed a numerical improvement vs PCET. A higher CBR and ORR was also observed in favour of giredestrant. … Giredestrant was well tolerated, with a safety profile …
Number of citations: 27 www.annalsofoncology.org
J Liang, ER Ingalla, X Yao, BE Wang, L Tai… - Science Translational …, 2022 - science.org
… Giredestrant was also efficacious against the progesterone-stimulated growth of ESR1 mutant PDX models. In addition, giredestrant … but remain sensitive to inhibition by giredestrant. …
Number of citations: 6 www.science.org
J Xu, CK Chung, A McClory, KA Mack… - … Process Research & …, 2021 - ACS Publications
GDC-9545 is a selective estrogen receptor degrader that is being developed as a treatment for ER+/HER2– breast cancer. A robust, convergent manufacturing process for GDC-9545 …
Number of citations: 5 pubs.acs.org
J Xu, K Clagg, NK Lim, G Wuitschik… - … Process Research & …, 2021 - ACS Publications
An asymmetric synthesis of the selective estrogen receptor degrader GDC-9545 (1) is described. The synthesis features a Friedel–Crafts indole functionalization and a strain-release …
Number of citations: 4 pubs.acs.org
A Bardia, P Schmid, N Harbeck, MF Rimawi, SA Hurvitz… - Cancer Research, 2022 - AACR
… Giredestrant has been demonstrated to be more potent in … demonstrated that single-agent giredestrant (30 mg daily) has … the efficacy and safety of adjuvant giredestrant vs physician’s …
Number of citations: 6 aacrjournals.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。